N-(Cyanomethyl)-3-[(6-methylpyridin-3-yl)oxymethyl]benzamide
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Description
N-(Cyanomethyl)-3-[(6-methylpyridin-3-yl)oxymethyl]benzamide is a useful research compound. Its molecular formula is C16H15N3O2 and its molecular weight is 281.315. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
A study by Younes et al. (2020) detailed the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives through direct acylation reactions. The solid-state properties of these compounds were examined using X-ray crystallography, highlighting their potential in colorimetric sensing due to a drastic color transition in response to fluoride anions, attributed to a deprotonation-enhanced charge transfer mechanism (Younes et al., 2020). This study showcases the structural intricacies and applications of benzamide derivatives in developing sensing materials.
Chemical Behavior and Applications
The electrochemical behavior of benzamide derivatives, including their reactivity and potential as electrophysiological agents, has been explored in various contexts. Morgan et al. (1990) synthesized N-substituted imidazolylbenzamides, demonstrating their potency as class III electrophysiological agents comparable to sematilide, a selective agent undergoing clinical trials (Morgan et al., 1990). These findings indicate the therapeutic potential of benzamide derivatives in treating cardiac arrhythmias.
Biological Evaluation and Therapeutic Potential
Adam et al. (2016) synthesized and characterized 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide, revealing its antibacterial activity against both gram-positive and gram-negative bacteria. This study underscores the antimicrobial potential of benzamide derivatives, suggesting their application in developing new antibacterial agents (Adam et al., 2016).
Properties
IUPAC Name |
N-(cyanomethyl)-3-[(6-methylpyridin-3-yl)oxymethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-12-5-6-15(10-19-12)21-11-13-3-2-4-14(9-13)16(20)18-8-7-17/h2-6,9-10H,8,11H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEDQBAUUOTTJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)OCC2=CC(=CC=C2)C(=O)NCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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